(2E)-3-(4-butoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-butoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-butoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same Claisen-Schmidt condensation reaction. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(4-butoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets such as enzymes, receptors, and signaling pathways. They can inhibit or activate these targets, leading to their observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one
- (2E)-3-(4-ethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one
Uniqueness
(2E)-3-(4-butoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one is unique due to the presence of the butoxy group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H21FO3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(E)-3-(4-butoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H21FO3/c1-3-4-13-25-18-9-5-16(6-10-18)7-11-20(24)22-15(2)19-14-17(23)8-12-21(19)26-22/h5-12,14H,3-4,13H2,1-2H3/b11-7+ |
InChI Key |
BLXRUVRTEIDSFB-YRNVUSSQSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=C(O2)C=CC(=C3)F)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C |
Origin of Product |
United States |
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